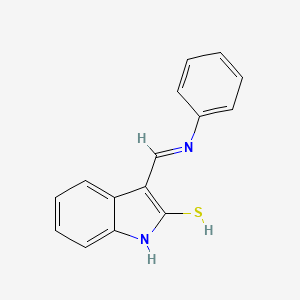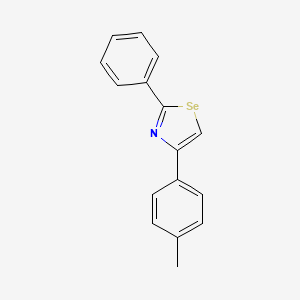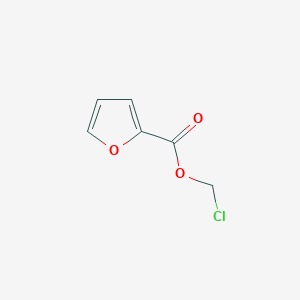
Chloromethyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl furan-2-carboxylate is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyl furan-2-carboxylate can be synthesized through the reaction of 5-(chloromethyl)furfural with tert-butyl hypochlorite. The reaction is typically carried out at room temperature under air, and the product is isolated by evaporating the volatiles and purifying the residue through chromatography .
Industrial Production Methods: On an industrial scale, this compound is produced from biomass-derived 5-(chloromethyl)furfural. This method involves the oxidation of 5-(chloromethyl)furfural to its corresponding acid chloride, followed by esterification to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Chloromethyl furan-2-carboxylate can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hypochlorite and Jones reagent.
Reduction: Hydrogenation using palladium on activated carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(hydroxymethyl)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which chloromethyl furan-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The furan ring can undergo oxidation and reduction, leading to a range of derivatives with different properties. These reactions are facilitated by the electron-rich nature of the furan ring, which stabilizes intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
5-(Chloromethyl)furfural: A precursor to chloromethyl furan-2-carboxylate, used in similar applications.
Furan-2,5-dicarboxylic acid: A derivative formed through oxidation, used in polymer production.
5-(Hydroxymethyl)furan-2-carboxylate: A reduction product with applications in pharmaceuticals.
Uniqueness: this compound is unique due to its dual functional groups (chloromethyl and carboxylate), which provide versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that may only have one reactive group .
Eigenschaften
CAS-Nummer |
127039-04-7 |
|---|---|
Molekularformel |
C6H5ClO3 |
Molekulargewicht |
160.55 g/mol |
IUPAC-Name |
chloromethyl furan-2-carboxylate |
InChI |
InChI=1S/C6H5ClO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2 |
InChI-Schlüssel |
WPGXILUGNJHMPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
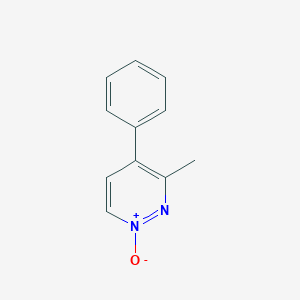
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
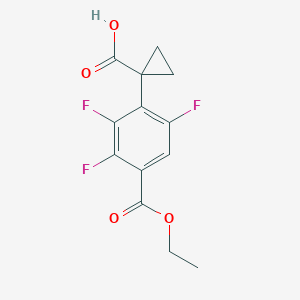
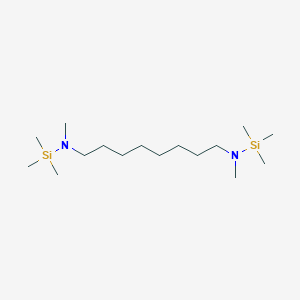


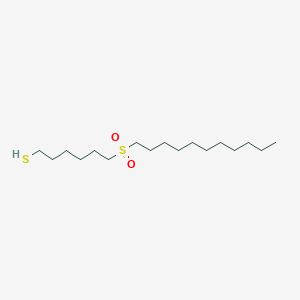
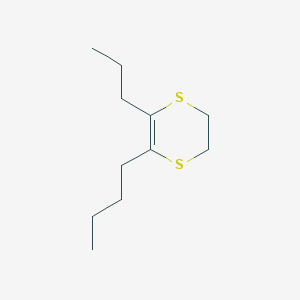

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
